molecular formula C14H9N3O8 B416606 (2,4-Dinitrophenyl)methyl 4-nitrobenzoate

(2,4-Dinitrophenyl)methyl 4-nitrobenzoate

Cat. No.: B416606
M. Wt: 347.24g/mol
InChI Key: ZDBZBLVFOZVYJM-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C14H9N3O8. It is a derivative of benzoic acid and contains multiple nitro groups, which are known for their electron-withdrawing properties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C14H9N3O8

Molecular Weight

347.24g/mol

IUPAC Name

(2,4-dinitrophenyl)methyl 4-nitrobenzoate

InChI

InChI=1S/C14H9N3O8/c18-14(9-1-4-11(5-2-9)15(19)20)25-8-10-3-6-12(16(21)22)7-13(10)17(23)24/h1-7H,8H2

InChI Key

ZDBZBLVFOZVYJM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,4-dinitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for (2,4-Dinitrophenyl)methyl 4-nitrobenzoate are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and solvents are likely employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)methyl 4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Scientific Research Applications

(2,4-Dinitrophenyl)methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple nitro groups make it a useful intermediate in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)methyl 4-nitrobenzoate is primarily related to its nitro groups. These groups can undergo reduction to form amino derivatives, which can interact with biological molecules. The compound’s reactivity towards nucleophiles also allows it to form covalent bonds with various biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .

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